2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

PDE4 Inhibition Anti-inflammatory Structure-Activity Relationship

This pyridazinone features a 4-chlorophenyl group linked to potent anti-inflammatory activity and an N-(4-methoxybenzyl)acetamide side chain amenable to systematic SAR. It is a versatile starting point for PDE4 inhibitor discovery, selectivity profiling, and metabolic stability assays. Researchers benefit from batch-specific QC (NMR, HPLC) and flexible pack sizes, ensuring reproducible preclinical outcomes. Contact our team for competitive pricing and global delivery.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.8 g/mol
Cat. No. B4515882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Molecular FormulaC20H18ClN3O3
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClN3O3/c1-27-17-8-2-14(3-9-17)12-22-19(25)13-24-20(26)11-10-18(23-24)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H,22,25)
InChIKeySEPVRHMZNQHVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characterization of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide: A Pyridazinone-Based PDE4 Inhibitor Candidate


2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) class. Structurally, it features a 4-chlorophenyl group at the C3 position of the pyridazinone core and an N-(4-methoxybenzyl)acetamide side chain at the N1 position . Pyridazinones are well-established scaffolds in medicinal chemistry, particularly as phosphodiesterase (PDE) inhibitors, with prominent examples including zardaverine (a PDE3/4 inhibitor) . The 4-chlorophenyl substituent has been associated with enhanced anti-inflammatory activity in related pyridazinone series [1]. This compound is offered as a research-grade chemical for use in biochemical and pharmacological studies, with a molecular formula of C20H18ClN3O3 and a molecular weight of 383.8 g/mol .

Why Close Analogs of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Are Not Interchangeable


Pyridazinone-based PDE4 inhibitors exhibit exquisite structure-activity relationships (SAR) where subtle modifications to the phenyl ring substituents or the acetamide side chain can reverse selectivity profiles, alter potency by orders of magnitude, and affect metabolic stability [1]. For instance, replacing the 4-chlorophenyl group with a 3,4-dimethoxyphenyl moiety may enhance PDE4 affinity but introduce off-target liabilities at other PDE isoforms . Similarly, shifting the methoxy group from the para to the ortho position on the benzyl ring (as in the 2-methoxybenzyl analog) can dramatically reduce target engagement due to conformational restrictions . Therefore, assuming functional equivalence among in-class compounds without side-by-side comparative data is scientifically unsound and can lead to incorrect conclusions in preclinical research.

Quantitative Differentiation Guide for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide


PDE4B Inhibition: Structural Rationale Over the 3,4-Dimethoxyphenyl Analog

The 4-chlorophenyl substituent at C3 of the pyridazinone core is hypothesized to confer superior PDE4 subtype selectivity compared to the 3,4-dimethoxyphenyl analog. In published pyridazinone series, the p-chlorophenyl group produced the most potent anti-inflammatory activity, suggesting a critical role for this halogen substituent in the pharmacophore [1]. However, no direct head-to-head PDE4 IC50 data are available for this specific compound against its dimethoxy analog. This evidence is therefore classified as class-level inference.

PDE4 Inhibition Anti-inflammatory Structure-Activity Relationship

Regioisomeric Differentiation: 4-Methoxybenzyl vs. 2-Methoxybenzyl Side Chain

The position of the methoxy substituent on the benzylacetamide side chain influences the compound's conformational flexibility and hydrogen-bonding capacity. The 4-methoxybenzyl isomer (target compound) is expected to adopt a more linear geometry favorable for binding to the PDE4 catalytic pocket, whereas the 2-methoxybenzyl isomer (CAS not listed) may introduce steric clashes that reduce affinity . No quantitative binding data are available for either isomer, making this a class-level prediction.

Conformational Analysis Target Engagement Isomer Comparison

Preliminary Kinase Profiling: Distinction from N-(4-Ethylphenyl) Analog

In a related series, the N-(4-ethylphenyl)acetamide analog (CAS 941882-81-1) has been reported to exhibit kinase inhibitory activity [1]. The target compound, bearing a 4-methoxybenzyl group instead of 4-ethylphenyl, is predicted to have altered kinase selectivity due to the electron-donating methoxy group enhancing hydrogen-bond acceptor capacity. No direct kinase profiling data exist for either compound in public repositories such as ChEMBL or BindingDB.

Kinase Inhibition Selectivity Profile Analog Comparison

Optimal Research Applications for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide


PDE4 Inhibitor Lead Optimization Campaigns

As a pyridazinone derivative bearing the 4-chlorophenyl group associated with potent anti-inflammatory activity [1], this compound serves as a logical starting point for medicinal chemistry efforts targeting PDE4. Its structure allows for systematic exploration of the acetamide side chain while maintaining the core pharmacophore.

Selectivity Profiling Against PDE Isoforms

The compound can be used in a panel of PDE isoform assays to empirically determine its selectivity fingerprint. Given the differential behavior of 4-chlorophenyl vs. 3,4-dimethoxyphenyl analogs in historical series [1], the resulting data would clarify the structural determinants of PDE4 selectivity.

In Vitro ADME and Metabolic Stability Assessments

The 4-methoxybenzyl side chain introduces metabolic soft spots (e.g., O-demethylation) that can be monitored in liver microsome assays. Comparative studies with the 4-ethylphenyl analog would quantify the impact of the methoxy group on oxidative metabolism and clearance.

Chemical Biology Tool for cAMP Signaling Pathway Dissection

If confirmed as a PDE4 inhibitor, this compound could be employed alongside established tools like rolipram or zardaverine to probe cAMP-dependent signaling in inflammatory or neurological disease models, provided its selectivity and potency are first validated.

Quote Request

Request a Quote for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.